molecular formula C28H30N4O3S3 B2895164 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 486453-24-1

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2895164
CAS No.: 486453-24-1
M. Wt: 566.75
InChI Key: GGJXJJRUZMHFQS-UHFFFAOYSA-N
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Description

"N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide" is a synthetic small molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression, particularly in gliomas and other cancers, is linked to therapeutic resistance against alkylating agents and radiation . This compound belongs to a class of tetrahydrothienopyridine derivatives designed to disrupt APE1 activity, thereby sensitizing cancer cells to genotoxic therapies. Its structure features a benzo[d]thiazole moiety, a tetrahydrothieno[2,3-c]pyridine core with a methyl substituent at position 6, and a sulfonylbenzamide group modified with a 3-methylpiperidine ring.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S3/c1-18-6-5-14-32(16-18)38(34,35)20-11-9-19(10-12-20)26(33)30-28-25(21-13-15-31(2)17-24(21)37-28)27-29-22-7-3-4-8-23(22)36-27/h3-4,7-12,18H,5-6,13-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJXJJRUZMHFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide represents a novel class of inhibitors targeting apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in the base excision repair (BER) pathway. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The final product is characterized using various techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure. For instance, the crystal structure analysis reveals that the compound exhibits a nearly planar conformation with specific dihedral angles between ring systems that may influence its biological properties .

This compound has been shown to inhibit APE1 activity effectively. APE1 plays a critical role in repairing DNA damage caused by various agents, including alkylating agents like temozolomide. Inhibition of APE1 leads to an accumulation of abasic sites in DNA, thereby enhancing the cytotoxic effects of these agents on cancer cells .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzothiazole and thienopyridine moieties can significantly impact the potency of APE1 inhibition. For example:

Compound ModificationEffect on APE1 Activity
Benzothiazole SubstitutionIncreased potency observed
Thienopyridine Ring VariationsAltered binding affinity

These findings suggest that maintaining certain structural features while varying others can optimize biological activity .

Case Studies

Several studies have reported on the efficacy of this compound in various cancer models:

  • HeLa Cell Studies : In vitro assays demonstrated that the compound significantly enhances the cytotoxicity of methylmethane sulfonate (MMS) and temozolomide in HeLa cells. This was evidenced by increased cell death rates compared to controls .
  • In Vivo Models : Animal studies involving intraperitoneal administration of the compound at doses of 30 mg/kg showed favorable pharmacokinetics with good plasma and brain exposure levels. This suggests potential for central nervous system penetration, which is crucial for treating brain tumors .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity

Recent studies have indicated that compounds related to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant antifungal properties. For instance, benzofuro[6,7-d]thiazoles and related compounds have shown potent activity against various fungal species such as Candida and Aspergillus at minimum inhibitory concentrations (MICs) as low as 6.3 µg/mL . This suggests that derivatives of this compound could be developed into effective antifungal agents, especially in light of increasing drug resistance among pathogenic fungi.

2. Anticancer Potential

In addition to antifungal applications, the structural features of this compound may also position it as a candidate for anticancer drug development. Compounds with similar thieno[2,3-c]pyridine scaffolds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The presence of the benzo[d]thiazole moiety is known to enhance biological activity through various mechanisms including modulation of cellular signaling pathways.

Detailed Case Studies

Case Study 1: Synthesis and Antifungal Testing

In a recent study focusing on the synthesis of benzofuro[6,7-d]thiazoles and related compounds, researchers synthesized multiple derivatives and tested their antifungal activity. The lead compound demonstrated a complete inhibition of growth against several fungal strains at low concentrations. This study highlights the potential for further modifications of N-(3-(benzo[d]thiazol-2-yl)-6-methyl...) to enhance efficacy and reduce toxicity .

Case Study 2: Structure–Activity Relationship (SAR)

Another investigation into the structure–activity relationship (SAR) of thieno[2,3-c]pyridine derivatives revealed that specific substitutions on the benzamide moiety significantly impacted biological activity. Variations in the piperidine sulfonamide group were found to alter both potency and selectivity against cancer cell lines. This emphasizes the importance of chemical modifications in optimizing therapeutic profiles for compounds like N-(3-(benzo[d]thiazol-2-yl)-6-methyl...) .

Comparative Analysis Table

Compound NameActivity TypeMIC (µg/mL)Reference
Benzofuro[6,7-d]thiazoleAntifungal6.3
Thieno[2,3-c]pyridine derivativeAnticancerVaries
N-(3-(benzo[d]thiazol...Potential AntifungalTBDCurrent Study

Comparison with Similar Compounds

Substituent Variations at Position 6

  • Target Compound: 6-Methyl group on the tetrahydrothieno[2,3-c]pyridine core.
  • Analog 1: N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (6-isopropyl substituent) .
  • Analog 2: N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (6-propyl substituent) .

Key Observations :

  • Bulkier substituents (e.g., isopropyl) at position 6 enhance APE1 inhibition potency.

Modifications to the Benzamide Group

  • Target Compound : 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide.
  • Analog 3: N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride (2,4-dimethoxybenzamide group) .

Key Observations :

  • Replacement of the sulfonylbenzamide with dimethoxybenzamide (Analog 3) eliminates the sulfonamide-piperidine motif, likely reducing solubility and altering target engagement. No APE1 inhibition data are available for Analog 3, but its hydrochloride salt suggests improved aqueous solubility compared to the parent compound .

Mechanistic and Therapeutic Implications

  • Potency vs. Selectivity : Larger substituents (e.g., isopropyl) improve potency but may reduce selectivity due to increased hydrophobicity. The methyl group in the target compound could balance these properties.
  • Therapeutic Context: Elevated APE1 activity in high-grade gliomas (3.5-fold higher than in low-grade tumors) underscores the need for brain-penetrant inhibitors .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions requiring precise control of temperature (typically 60–100°C for amidation), solvent selection (e.g., ethanol or DMF for solubility and reactivity balance), and stoichiometric ratios of intermediates like benzo[d]thiazole derivatives and tetrahydrothieno precursors. Reaction monitoring via thin-layer chromatography (TLC) and quenching at defined intervals minimizes side products. Post-synthesis, recrystallization in ethanol:water (3:1) improves purity. Analytical validation with HPLC (≥95% purity) and ¹H/¹³C NMR (peak assignments for aromatic protons and methyl groups) is essential .

Q. Which analytical techniques are prioritized for structural validation and purity assessment?

  • NMR Spectroscopy : Assign peaks for the benzo[d]thiazole aromatic protons (δ 7.2–8.5 ppm), tetrahydrothieno ring protons (δ 2.5–3.8 ppm), and sulfonyl group (δ 3.1–3.3 ppm).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min to assess purity.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 583.18). Cross-validation with IR spectroscopy (C=O stretch ~1650 cm⁻¹, sulfonyl S=O ~1150 cm⁻¹) ensures functional group integrity .

Q. How do functional groups dictate reactivity in biological systems?

The sulfonamide moiety (-SO₂-NR₂) enhances binding to charged residues in enzyme active sites, while the benzo[d]thiazole ring may intercalate with DNA or inhibit kinases. The tetrahydrothieno core’s conformational flexibility allows adaptation to hydrophobic pockets. Methyl groups on the piperidine ring reduce metabolic degradation. Structure-activity relationship (SAR) studies suggest modifying the benzamide substituents (e.g., methoxy vs. isopropoxy) modulates potency .

Q. What in vitro assays are recommended for initial biological screening?

  • Kinase Inhibition : Use ADP-Glo™ assays against a panel of 50+ kinases (e.g., EGFR, VEGFR2).
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How to design mechanistic studies to identify biological targets?

Combine pull-down assays (biotinylated probes immobilized on streptavidin beads) with LC-MS/MS proteomics to isolate binding partners. Validate hits via surface plasmon resonance (SPR) for affinity measurements (KD values). Computational docking (AutoDock Vina) against crystallized targets (e.g., PDB: 1M17 for kinases) predicts binding modes. Discrepancies between in silico and experimental data may indicate allosteric binding .

Q. What strategies address low aqueous solubility in bioassays?

  • Co-solvent Systems : Use PEG-400/water (20:80) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM).
  • Prodrug Design : Introduce phosphate esters at the benzamide carbonyl for hydrolytic activation in vivo.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter via solvent evaporation) to enhance bioavailability .

Q. How can computational modeling predict off-target interactions?

Perform molecular dynamics simulations (GROMACS) over 100 ns to assess stability in lipid bilayers (potential membrane disruption). Pharmacophore screening (e.g., Pharmit) against databases like ChEMBL identifies overlap with GPCRs or ion channels. Validate predictions with radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin receptors) .

Q. How to resolve contradictions in biological activity across cell lines?

  • Metabolic Profiling : Use LC-MS to quantify intracellular compound levels (e.g., efflux pump activity in MDR1-overexpressing lines).
  • Gene Expression Analysis : RNA-seq identifies differential target expression (e.g., apoptosis regulators like Bcl-2).
  • Microenvironment Mimicry : Test in 3D spheroids or hypoxia chambers (1% O₂) to model in vivo conditions .

Q. What methodologies refine structure-activity relationship (SAR) models?

  • Parallel Synthesis : Generate 20–30 analogs with variations in the piperidine sulfonyl group (e.g., 3-methyl vs. 4-ethyl).
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., -SO₂- group contributes ~40% potency).
  • QSAR : Use Gaussian-based DFT calculations (HOMO/LUMO energies) to correlate electronic properties with IC₅₀ values .

Q. How to integrate high-throughput screening (HTS) with traditional assays?

  • Primary HTS : Screen 10,000+ compounds at 10 µM in 384-well plates (fluorescence-based readouts).
  • Secondary Validation : Confirm hits with orthogonal methods (e.g., SPR for binding kinetics, microscale thermophoresis).
  • Tertiary Profiling : Dose-response in physiologically relevant models (e.g., patient-derived organoids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.